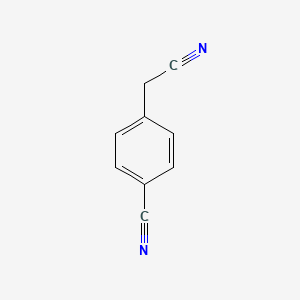

4-(Cyanomethyl)benzonitrile

Description

The exact mass of the compound 4-Cyanophenylacetonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97215. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyanomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILKKAFYAFEWGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40236503 | |

| Record name | Benzeneacetonitrile, 4-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-31-3 | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetonitrile, 4-cyano- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40236503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyanophenylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ55PFL4NS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(Cyanomethyl)benzonitrile (CAS 876-31-3): A Key Intermediate in Modern Drug Discovery

Introduction

4-(Cyanomethyl)benzonitrile, also known by synonyms such as p-cyanophenylacetonitrile, is a bifunctional aromatic organic compound that has emerged as a pivotal building block in the synthesis of a variety of biologically active molecules.[1][2][3] Characterized by a benzonitrile core with a cyanomethyl substituent at the para position, this compound's unique electronic and structural features make it a versatile intermediate in the pharmaceutical and agrochemical industries.[1] Its CAS registry number is 876-31-3.[1] This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in drug development for researchers, scientists, and medicinal chemists.

Physicochemical and Spectroscopic Properties

The utility of this compound in synthetic chemistry is underpinned by its distinct physical and chemical properties. It is a solid at room temperature and is generally soluble in common organic solvents.[2] A summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 876-31-3 | [1][4][5][6] |

| Molecular Formula | C₉H₆N₂ | [1][4] |

| Molecular Weight | 142.16 g/mol | [1][4][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | p-cyanophenylacetonitrile, 4-cyanophenylacetonitrile, p-cyanobenzylcyanide | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 100-104 °C | ChemBK |

| Density | 1.056 g/mL | Stenutz |

| InChI | InChI=1S/C9H6N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5H2 | [4] |

| InChIKey | QILKKAFYAFEWGU-UHFFFAOYSA-N | [4][5][6] |

| SMILES | C1=CC(=CC=C1CC#N)C#N | [4] |

| Topological Polar Surface Area (TPSA) | 47.58 Ų | [1] |

Spectroscopic Characterization

Definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic and methylene protons. In CDCl₃, the methylene protons (-CH₂CN) typically appear as a singlet, while the aromatic protons show a characteristic AA'BB' splitting pattern for a 1,4-disubstituted benzene ring. A representative ¹H NMR spectrum shows signals at δ 7.72 (d, J = 8.0 Hz, 2H) and 7.51 (d, J = 8.0 Hz, 2H) for the aromatic protons, and a singlet at δ 3.87 (s, 2H) for the methylene protons.[7]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum in CDCl₃ shows distinct signals for the aromatic carbons, the methylene carbon, and the two nitrile carbons. Indicative chemical shifts are observed around δ 135.37, 132.92, 128.86 for the aromatic carbons, δ 118.21 and 116.79 for the nitrile carbons, and δ 23.80 for the methylene carbon.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by the presence of two distinct nitrile stretching vibrations. The aromatic nitrile (Ar-C≡N) stretch appears at a higher wavenumber than the aliphatic nitrile (-CH₂-C≡N) stretch due to conjugation with the aromatic ring. Typically, these bands are observed in the region of 2220-2240 cm⁻¹ for the aromatic nitrile and 2240-2260 cm⁻¹ for the aliphatic nitrile.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound shows a molecular ion peak (M⁺) at m/z = 142, corresponding to the molecular weight of the compound.[4] Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a nucleophilic substitution reaction. A detailed, self-validating protocol is provided below, adapted from established methods for the synthesis of nitriles.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from well-established procedures for the synthesis of benzyl cyanides, such as those found in Organic Syntheses.[8]

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

4-(Chloromethyl)benzonitrile (1.0 eq)

-

Sodium cyanide (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(chloromethyl)benzonitrile in anhydrous DMF.

-

Addition of Reagent: Add sodium cyanide to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with toluene.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Self-Validation: The identity and purity of the synthesized product should be confirmed by comparing its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the reference values.

Chemical Reactivity

The two distinct nitrile groups and the benzylic methylene group in this compound provide multiple sites for chemical transformations, making it a versatile synthetic intermediate.

Caption: Key reactivity pathways of this compound.

-

Hydrolysis of the Nitrile Groups: Both nitrile groups can be hydrolyzed to carboxylic acids under acidic or basic conditions. Selective hydrolysis can be challenging but may be achieved under carefully controlled conditions.

-

Reduction of the Nitrile Groups: Both nitrile groups can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to diamine derivatives.

-

Reactions at the Benzylic Position: The methylene group is benzylic and can be deprotonated with a strong base to form a carbanion. This nucleophile can then participate in various alkylation and addition reactions, allowing for the introduction of further functional groups.

Applications in Drug Development

The benzonitrile moiety is a privileged structure in medicinal chemistry, and this compound serves as a key precursor for the synthesis of several important pharmaceutical agents.[1] The nitrile group can act as a bioisostere for other functional groups and can participate in key interactions with biological targets.

Case Study: Synthesis of Letrozole

A prominent example of the application of this compound is in the synthesis of Letrozole , a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[9] While the direct precursor in many patented syntheses is 4-(bromomethyl)benzonitrile, the underlying synthetic strategy highlights the importance of the cyanobenzyl structural motif. The synthesis of a key intermediate for Letrozole, 4-[(1,2,4-triazol-1-yl)methyl]benzonitrile, involves the reaction of a 4-(halomethyl)benzonitrile with 1,2,4-triazole.[1][5] This intermediate is then reacted with 4-fluorobenzonitrile to yield Letrozole.[1][5]

Caption: Synthetic pathway to Letrozole highlighting the key intermediate derived from a cyanobenzyl precursor.

The synthesis of Letrozole underscores the strategic importance of this compound and its derivatives in constructing complex, biologically active molecules. The purity and availability of this intermediate are critical for the efficient and large-scale production of this life-saving medication.

Safety and Handling

This compound is a chemical that should be handled with care by trained personnel in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its unique bifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The pivotal role of its structural motif in the synthesis of the anticancer drug Letrozole highlights its importance in modern medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. US20100190997A1 - Process for the Preparation of Letrozole - Google Patents [patents.google.com]

- 2. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 4-Cyanophenylacetonitrile | C9H6N2 | CID 136686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound [stenutz.eu]

- 7. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-(Cyanomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(cyanomethyl)benzonitrile, a key intermediate in the synthesis of various biologically active molecules.[1] As a Senior Application Scientist, this document is structured to offer not just spectral data, but a comprehensive interpretation grounded in the principles of NMR spectroscopy, providing actionable insights for compound verification and structural elucidation.

Introduction to this compound and the Importance of NMR Spectroscopy

This compound, with the chemical formula C₉H₆N₂, is an aromatic dinitrile compound.[1] Its structure consists of a benzene ring substituted at the 1 and 4 positions with a cyanomethyl group (-CH₂CN) and a cyano group (-CN), respectively. This unique arrangement of functional groups makes it a valuable building block in medicinal chemistry and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Molecular Structure and Symmetry

A foundational understanding of the molecule's structure is paramount for accurate spectral interpretation. The para-substitution pattern of the benzene ring in this compound results in a high degree of symmetry. This symmetry dictates the number of unique proton and carbon environments, which in turn simplifies the resulting NMR spectra.

Caption: Molecular structure of this compound.

Due to the plane of symmetry passing through the C1-C4 axis of the benzene ring, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. Similarly, the carbons at these positions are also equivalent. This equivalence significantly reduces the number of expected signals in both the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides key information about the electronic environment of the aromatic and methylene protons.

Experimental Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.69 | Doublet | 2H | 8.3 | H-2, H-6 |

| 7.47 | Doublet | 2H | 8.0 | H-3, H-5 |

| 3.84 | Singlet | 2H | - | -CH₂- |

Source: Electronic Supplementary Information (ESI) Visible-light photocatalysed cyanation of benzylic C-H bonds[2]

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.0-8.0 ppm): The presence of two doublets in the aromatic region is characteristic of a 1,4-disubstituted benzene ring.

-

The downfield doublet at 7.69 ppm is assigned to the protons at positions 2 and 6 (H-2, H-6). These protons are deshielded due to the electron-withdrawing nature of the directly attached cyano group.

-

The upfield doublet at 7.47 ppm corresponds to the protons at positions 3 and 5 (H-3, H-5). These protons are ortho to the cyanomethyl group and meta to the cyano group, experiencing a slightly less deshielding effect.

-

The observed coupling constants of 8.3 Hz and 8.0 Hz are typical for ortho-coupling between adjacent protons on a benzene ring.

-

-

Aliphatic Region (3.0-4.0 ppm):

-

The singlet at 3.84 ppm with an integration of 2H is unequivocally assigned to the methylene protons (-CH₂-) of the cyanomethyl group. The absence of splitting (singlet) indicates that there are no adjacent protons to couple with. The chemical shift is downfield from a typical alkane due to the deshielding effect of the adjacent cyano group and the aromatic ring.

-

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the number of unique carbon environments in the molecule.

Experimental Data:

| Chemical Shift (δ) ppm | Assignment |

| 135.2 | C-4 |

| 133.0 | C-2, C-6 |

| 128.9 | C-3, C-5 |

| 118.2 | -CN (aromatic) |

| 116.7 | -CN (aliphatic) |

| 112.5 | C-1 |

| 23.9 | -CH₂- |

Source: Electronic Supplementary Information (ESI) Visible-light photocatalysed cyanation of benzylic C-H bonds[2]

Interpretation of the ¹³C NMR Spectrum

-

Aromatic and Nitrile Region (110-140 ppm):

-

The signal at 135.2 ppm is assigned to the quaternary carbon C-4, which is deshielded by the attached cyanomethyl group.

-

The signal at 133.0 ppm corresponds to the equivalent carbons C-2 and C-6, which are deshielded by the adjacent cyano group.

-

The peak at 128.9 ppm is assigned to the equivalent carbons C-3 and C-5.

-

The two signals in the nitrile region, 118.2 ppm and 116.7 ppm , are assigned to the carbons of the aromatic and aliphatic cyano groups, respectively. The carbon of the aromatic nitrile is slightly more deshielded.

-

The signal at 112.5 ppm is attributed to the quaternary carbon C-1, which is directly attached to the cyano group.

-

-

Aliphatic Region (20-30 ppm):

-

The upfield signal at 23.9 ppm is assigned to the methylene carbon (-CH₂-) of the cyanomethyl group. Its chemical shift is consistent with a carbon atom situated between an aromatic ring and a cyano group.

-

Experimental Protocol for NMR Data Acquisition

To ensure the reproducibility and accuracy of the NMR data, the following experimental protocol is recommended.

5.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound, as it provides good solubility and its residual solvent peak does not interfere with the signals of interest.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR instruments often use the residual solvent peak for referencing, but the addition of TMS can provide a more precise reference.

5.2. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-10 ppm.

¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Spectral Width: 0-220 ppm.

Caption: A typical workflow for acquiring and analyzing NMR spectra.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and, when correctly interpreted, provide definitive confirmation of its chemical structure. The symmetry of the molecule simplifies the spectra, with the ¹H NMR showing a characteristic AA'BB' system for the aromatic protons and a singlet for the methylene protons. The ¹³C NMR spectrum clearly distinguishes all unique carbon environments, including the two distinct nitrile carbons. This guide serves as a comprehensive resource for researchers utilizing this important chemical intermediate, enabling confident structural verification and facilitating its application in synthetic chemistry.

References

An In-Depth Technical Guide to the Infrared Spectrum of 4-(Cyanomethyl)benzonitrile

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 4-(cyanomethyl)benzonitrile. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the vibrational spectroscopy of this unique molecule, grounding the interpretation in fundamental principles and field-proven insights.

Introduction: The Vibrational Signature of a Dinitrile Compound

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For the organic chemist, this fingerprint is invaluable for identifying functional groups and elucidating molecular structure.

This compound, a molecule featuring two distinct nitrile groups—one directly conjugated with a benzene ring and another insulated by a methylene bridge—presents a particularly interesting case for IR analysis. The interplay of aromatic, aliphatic, and nitrile functionalities provides a rich spectrum that, when correctly interpreted, reveals a wealth of structural information. This guide will deconstruct the IR spectrum of this compound, offering a detailed interpretation of its key absorption bands.

Theoretical Framework: Predicting the Vibrational Landscape

The structure of this compound dictates the vibrational modes we expect to observe. The molecule can be dissected into three key components: the para-substituted benzene ring, the benzylic nitrile (Ar-CN), and the aliphatic nitrile (-CH₂-CN).

Figure 1: Structure of this compound highlighting key functional groups.

The expected absorption frequencies for these components are well-established in the literature and provide a predictive framework for interpreting the spectrum.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the accurate interpretation of the IR spectrum of this compound, a standardized experimental protocol is paramount. The following methodology outlines the steps for acquiring a high-quality spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

This compound (solid)

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FTIR spectrometer

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the sample chamber of the FTIR spectrometer is empty.

-

Run a background scan to acquire a spectrum of the ambient atmosphere (primarily CO₂ and water vapor). This will be subtracted from the sample spectrum.

-

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of KBr (approximately 100-200 mg) into the agate mortar.

-

Add a very small amount of this compound (approximately 1-2 mg) to the KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to the pellet die.

-

Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

-

-

Sample Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Perform a baseline correction if necessary to obtain a flat baseline.

-

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

-

Spectral Interpretation: A Detailed Analysis

The IR spectrum of this compound is characterized by several distinct regions, each corresponding to specific vibrational modes of the molecule.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is dominated by the stretching vibrations of carbon-hydrogen bonds.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Weak to medium intensity sharp peaks are expected in this area, corresponding to the stretching of the C-H bonds on the benzene ring.[1][2][3] The presence of absorption bands just above 3000 cm⁻¹ is a clear indication of an aromatic or olefinic system.[1][3]

-

Aliphatic C-H Stretch (3000-2840 cm⁻¹): The methylene (-CH₂-) group gives rise to characteristic stretching vibrations.[4][5] Expect to see two distinct bands: an asymmetric stretch (around 2925 cm⁻¹) and a symmetric stretch (around 2855 cm⁻¹). These are typically of medium intensity.

The Nitrile (C≡N) Stretching Region (2300-2200 cm⁻¹)

This is one of the most diagnostic regions of the spectrum for this compound. The carbon-nitrogen triple bond has a strong, sharp absorption.[6][7][8]

-

Aromatic Nitrile (Ar-C≡N): Due to conjugation with the benzene ring, the C≡N bond is slightly weakened, and its stretching frequency is lowered. This peak is expected to appear in the range of 2240-2220 cm⁻¹.[7][8]

-

Aliphatic Nitrile (-CH₂-C≡N): This nitrile group is not conjugated and therefore absorbs at a higher frequency, typically in the range of 2260-2240 cm⁻¹.[7] The presence of two distinct, sharp peaks in this region would be strong evidence for the proposed structure. It is also possible that vibrational coupling could occur between the two nitrile groups, potentially influencing their absorption frequencies and intensities.[9]

The Aromatic Overtone and Combination Band Region (2000-1650 cm⁻¹)

A series of weak, sharp "benzene fingers" or overtone bands are characteristic of substituted benzene rings.[1][10][11] The pattern of these bands can provide information about the substitution pattern on the ring.[1] For a 1,4-disubstituted (para) benzene ring, a characteristic pattern of these weak absorptions is expected.

The C=C and C-H Bending Region (1600-675 cm⁻¹)

This region, often referred to as the fingerprint region, contains a wealth of information from various bending and stretching vibrations.

-

Aromatic C=C Stretching (1600-1450 cm⁻¹): The benzene ring exhibits characteristic in-ring carbon-carbon double bond stretching vibrations.[1][2][12] Typically, two or more sharp bands of variable intensity appear in this region, with prominent peaks often observed around 1600 cm⁻¹ and 1500 cm⁻¹.[2][13]

-

Methylene (-CH₂) Bending (Scissoring) (around 1450 cm⁻¹): A medium intensity band corresponding to the scissoring vibration of the methylene group is expected in this area.[5][14]

-

Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): The position of these strong absorption bands is highly diagnostic of the substitution pattern of the aromatic ring.[1][2][3] For a 1,4-disubstituted ring, a strong band is typically observed in the 800-860 cm⁻¹ range.

Summary of Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H Stretch (asymmetric) | -CH₂- | ~2925 | Medium |

| Aliphatic C-H Stretch (symmetric) | -CH₂- | ~2855 | Medium |

| Aliphatic Nitrile Stretch | -CH₂-C≡N | 2260 - 2240 | Strong, Sharp |

| Aromatic Nitrile Stretch | Ar-C≡N | 2240 - 2220 | Strong, Sharp |

| Overtone/Combination Bands | Benzene Ring | 2000 - 1650 | Weak |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong |

| Methylene C-H Bend (Scissoring) | -CH₂- | ~1450 | Medium |

| Aromatic C-H Out-of-Plane Bend | 1,4-Disubstituted Ring | 860 - 800 | Strong |

Logical Flow of Spectral Interpretation

The process of interpreting the IR spectrum of this compound should follow a logical progression, as illustrated in the diagram below.

Figure 2: Workflow for the interpretation of the IR spectrum of this compound.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its unique molecular structure. The presence of two distinct, strong, and sharp nitrile absorption bands, one characteristic of an aromatic nitrile and the other of an aliphatic nitrile, is a key identifying feature. These, in conjunction with the characteristic absorptions of a 1,4-disubstituted benzene ring and a methylene group, allow for a confident structural elucidation. This guide provides the foundational knowledge for researchers and scientists to interpret the vibrational spectrum of this compound with a high degree of certainty, underscoring the power of IR spectroscopy in modern chemical analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2D IR Study of Vibrational Coupling Between Azide and Nitrile Reporters in a RNA Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Illustrated Glossary of Organic Chemistry - Aromatic overtones [chem.ucla.edu]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-(Cyanomethyl)benzonitrile

Introduction

4-(Cyanomethyl)benzonitrile, also known as 4-cyanophenylacetonitrile, is a dinitrile compound featuring a benzonitrile core with a cyanomethyl substituent at the para position.[1][2] With a molecular formula of C₉H₆N₂ and a monoisotopic mass of approximately 142.05 Da, this molecule serves as a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals.[3][4][5] Understanding its behavior under mass spectrometric analysis is critical for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will dissect the fragmentation pathways of the molecular ion, explain the causal mechanisms behind the formation of key fragment ions, and provide a robust experimental protocol for acquiring high-quality mass spectra for this and similar analytes.

Molecular Structure and Ionization

The structure of this compound is characterized by a stable aromatic ring, which heavily influences the fragmentation pattern. The presence of two nitrile groups and a benzylic methylene bridge provides specific sites for charge localization and subsequent fragmentation upon ionization.

Under electron ionization (EI), a high-energy electron beam bombards the molecule, leading to the ejection of an electron to form a radical cation, known as the molecular ion (M•⁺).[6] The stability of this molecular ion and the pathways through which it dissipates excess energy define the resultant mass spectrum.

Caption: Structure of this compound (C₉H₆N₂).

Electron Ionization (EI) Fragmentation Analysis

The 70 eV EI mass spectrum of this compound is characterized by several key fragments that arise from predictable cleavage events. The data presented is based on the spectrum available in the NIST Mass Spectrometry Data Center.[1]

Summary of Key Spectral Data

| m/z | Proposed Ion Structure/Formula | Relative Intensity (%) |

| 142 | [C₉H₆N₂]•⁺ (Molecular Ion) | 100 |

| 141 | [C₉H₅N₂]⁺ | 85 |

| 116 | [C₈H₆N]⁺ | 95 |

| 115 | [C₈H₅N]⁺ | 60 |

| 89 | [C₇H₅]⁺ | 30 |

Note: Relative intensities are approximate and serve to highlight the major fragmentation pathways.

Mechanistic Discussion of Major Fragmentation Pathways

1. The Molecular Ion (m/z 142) and Loss of a Hydrogen Radical (m/z 141)

The molecular ion (M•⁺) at m/z 142 is observed as the base peak, indicating significant stability.[1] This stability is conferred by the aromatic ring, which can delocalize the positive charge. The formation of a prominent M-1 peak at m/z 141 arises from the loss of a hydrogen radical. This loss is most likely from the benzylic methylene (-CH₂-) group, as the resulting cation is stabilized by both the aromatic ring and the adjacent cyano group.

Caption: Formation of the M-1 ion.

2. Benzylic Cleavage: Formation of the Cyanotropylium Ion (m/z 116)

The most significant fragmentation pathway is the cleavage of the C-C bond between the methylene group and the terminal nitrile group (α-cleavage). This is a classic benzylic cleavage, which is energetically favorable due to the formation of a highly stable, resonance-delocalized cyanobenzyl cation. This cation can rearrange to the even more stable cyanotropylium ion structure. This fragment is observed as a very intense peak at m/z 116.

3. Loss of HCN from the Molecular Ion

An alternative, though less dominant, pathway involves the rearrangement of the molecular ion followed by the elimination of a neutral hydrogen cyanide (HCN) molecule (mass = 27 Da). This would lead to a fragment at m/z 115 (142 - 27). The loss of HCN is a common fragmentation pathway for nitrile-containing compounds. The fragment at m/z 115 can also be formed by the loss of a hydrogen atom from the m/z 116 ion.

The interplay between these pathways is illustrated below:

Caption: Primary fragmentation pathways from the molecular ion.

4. Further Fragmentation: Formation of the Phenyl Cation (m/z 89)

The cyanotropylium ion (m/z 116) or its isomer can undergo further fragmentation by losing another molecule of hydrogen cyanide (HCN). This results in the formation of a fragment at m/z 89 (116 - 27), corresponding to the [C₇H₅]⁺ cation.

Caption: Secondary fragmentation to the m/z 89 ion.

Electrospray Ionization (ESI) Considerations

While this guide focuses on EI-MS, it is important for the modern drug development professional to consider the compound's likely behavior under soft ionization techniques like ESI. For nitrile-containing compounds, ESI in positive ion mode can sometimes lead to in-source reduction, where the nitrile group (R-CN) is reduced to the corresponding primary amine (R-CH₂NH₂).[1][7] This phenomenon, if it occurs, would result in the detection of an ion at [M+3H]⁺. Additionally, adduct formation with mobile phase components (e.g., sodium [M+Na]⁺, ammonium [M+NH₄]⁺) is common and often dominates the ESI spectrum, preserving the intact molecular weight information.[3] Fragmentation in ESI-MS/MS would likely be initiated from these protonated or adducted precursor ions and may yield different pathways than those observed under the high-energy EI conditions.

Experimental Protocol: Acquiring a Mass Spectrum via GC-MS (EI)

This section provides a self-validating protocol for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

1. Objective: To obtain a clean, reproducible electron ionization mass spectrum of a solid sample of this compound.

2. Materials and Reagents:

- This compound (CAS 876-31-3), analytical standard grade.[5]

- Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC-grade.

- 2 mL autosampler vials with septa caps.

- Micropipettes and tips.

- Analytical balance.

3. Instrument Setup (Typical Parameters):

- Gas Chromatograph:

- Injector: Split/Splitless, operated in Split mode (e.g., 50:1 split ratio) to avoid column overloading.

- Injector Temperature: 250 °C.

- Carrier Gas: Helium, constant flow mode (e.g., 1.0 mL/min).

- Column: Standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane).

- Oven Program:

- Initial Temperature: 100 °C, hold for 1 minute.

- Ramp: 20 °C/min to 280 °C.

- Final Hold: Hold at 280 °C for 5 minutes.

- Mass Spectrometer:

- Ion Source: Electron Ionization (EI).

- Ionization Energy: 70 eV.

- Source Temperature: 230 °C.

- Quadrupole Temperature: 150 °C.

- Scan Range: m/z 40 - 400.

- Solvent Delay: 3 minutes (or until after the solvent peak has fully eluted).

4. Sample Preparation Workflow:

Caption: GC-MS sample preparation and analysis workflow.

5. Causality and Self-Validation:

- Why a 50:1 Split Ratio? This prevents detector saturation and peak tailing that can occur with high concentration samples, ensuring accurate relative abundances.

- Why a 250 °C Injector Temp? This ensures the rapid and complete volatilization of the semi-volatile analyte without causing thermal degradation in the inlet.

- Why a Temperature Ramp? The ramp provides good chromatographic separation from any potential impurities and ensures the analyte elutes as a sharp peak, improving signal-to-noise.

- Why a 70 eV Ionization Energy? This is the standard EI energy, which allows for comparison with established spectral libraries like NIST. It provides sufficient energy to induce reproducible fragmentation patterns.[8]

- Why a Solvent Delay? This protects the detector filament from the high pressure and ion saturation caused by the elution of the solvent, extending instrument lifetime.

By following this protocol, a researcher can reliably generate a mass spectrum of this compound that is consistent with library data and suitable for rigorous structural confirmation.

Conclusion

The electron ionization mass spectrum of this compound is dominated by a stable molecular ion at m/z 142. The primary fragmentation pathway involves a characteristic benzylic cleavage to form a highly stabilized cyanotropylium ion at m/z 116. Subsequent and parallel fragmentation events, including the loss of hydrogen radicals and neutral HCN molecules, account for the other major ions observed in the spectrum. This well-defined fragmentation pattern, when acquired under standardized conditions, serves as a robust analytical signature for the identification and characterization of this important chemical intermediate.

References

- 1. Benzeneacetonitrile, 4-cyano- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]

- 4. 876-31-3|this compound|BLD Pharm [bldpharm.com]

- 5. 876-31-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Benzonitrile, 4-(chloromethyl)- [webbook.nist.gov]

- 8. uni-saarland.de [uni-saarland.de]

Solubility of 4-(Cyanomethyl)benzonitrile in Organic Solvents: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyanomethyl)benzonitrile, a dinitrile compound featuring a rigid aromatic core, is a critical building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its utility in drug development, particularly as a precursor for biologically active molecules, necessitates a thorough understanding of its solution-phase behavior.[3][4] Solubility is a paramount physical property that dictates reaction kinetics, purification strategies, and ultimately, the feasibility of formulation pathways. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound in organic solvents, outlines a robust experimental protocol for its empirical determination, and discusses the analytical methodologies required for accurate quantification.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 876-31-3) is an aromatic compound with the molecular formula C₉H₆N₂ and a molecular weight of 142.16 g/mol .[5][6] Its structure is characterized by a central benzene ring substituted with two distinct nitrile-containing moieties: a cyano group (-C≡N) directly attached to the ring and a cyanomethyl group (-CH₂C≡N).[1]

This unique arrangement imparts a distinct physicochemical profile:

-

Polarity: The two nitrile groups are highly polar and possess strong electron-withdrawing properties, contributing to a significant molecular dipole moment and a topological polar surface area (TPSA) of 47.58 Ų.[1] These groups can act as hydrogen bond acceptors.[4]

-

Aromaticity: The benzene ring provides a nonpolar, hydrophobic character, enabling π-π stacking interactions.[4]

-

Structural Rigidity: The molecule has only one rotatable bond, lending it a degree of conformational rigidity that influences its crystal lattice energy and interactions in solution.[1]

This duality of polar and nonpolar characteristics suggests a complex solubility profile, where optimal solvency is achieved through a balance of intermolecular forces. Understanding this balance is crucial for its application in organic synthesis and medicinal chemistry.[2][7]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, predictor of solubility. For this compound, this means its solubility will be dictated by the interplay of forces between its own molecules (solute-solute) and its interactions with the solvent (solute-solvent).

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are expected to be effective. Their ability to engage in strong dipole-dipole interactions with the nitrile groups of the solute can effectively overcome the solute-solute forces within the crystal lattice.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of dipole-dipole interactions, these solvents can also act as hydrogen bond donors. However, since this compound is only a hydrogen bond acceptor, the interaction may be less favorable than in solvents with strong dipole character alone. Miscibility is expected to be partial to good.[7]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solvents like hexane are unlikely to be effective, as they can only offer weak van der Waals forces, which are insufficient to disrupt the strong intermolecular forces of the polar solute. Aromatic solvents like toluene may show slightly better performance due to the potential for π-π stacking with the solute's benzene ring.

-

Aqueous Solubility: The compound is generally considered insoluble in water.[1] While the polar nitrile groups can interact with water, the energy required to break the strong hydrogen-bonding network of water to accommodate the hydrophobic benzene ring is thermodynamically unfavorable.

For quantitative prediction, particularly in drug development and process chemistry, thermodynamic models are indispensable. Models such as the modified Apelblat equation, the Buchowski-Ksiazaczak λh model, and the van't Hoff equation are commonly used to correlate experimental solubility data with temperature, providing critical parameters for process optimization.[8][9]

Experimental Determination of Solubility: A Self-Validating Protocol

Accurate, reproducible solubility data is the cornerstone of process development. The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[10] The following protocol is designed to ensure scientific integrity and generate trustworthy data.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Thermostatic shaker bath or incubator with precise temperature control (±0.1 °C)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or sealed flasks

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Solvent: Equilibrate the chosen solvent to the target experimental temperature (e.g., 298.15 K) within the thermostatic shaker for at least 1 hour.

-

Gravimetric Addition: Add an excess amount of this compound to a series of vials. The key is to ensure that a solid phase remains at equilibrium, confirming saturation.

-

Solvent Addition: Accurately add a known volume or mass of the pre-heated solvent to each vial. Seal the vials immediately to prevent solvent evaporation.

-

Equilibration: Place the vials in the thermostatic shaker and agitate at a constant speed. The time required to reach equilibrium must be predetermined through a kinetic study (i.e., measuring concentration at various time points until it plateaus), but a minimum of 24-48 hours is typical for crystalline compounds.

-

Phase Separation: Once equilibrium is reached, stop agitation and allow the vials to rest in the thermostatic bath for at least 2 hours. This critical step allows the undissolved solid to settle, preventing contamination of the supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately pass the solution through a 0.22 µm syringe filter into a pre-weighed vial. This step is crucial to remove any microscopic particulate matter, ensuring only the dissolved solute is analyzed. The pre-warming of the sampling equipment prevents premature crystallization of the solute.

-

Dilution and Quantification: Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

Analysis: Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

Diagram of the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Data Presentation and Interpretation

The collected data should be meticulously organized to allow for clear interpretation and comparison across different solvent systems. The results are typically expressed in terms of mole fraction (x), molarity (mol/L), or mass solubility ( g/100 g solvent).

Table 1: Hypothetical Solubility Data for this compound at 298.15 K (25 °C)

| Solvent | Dielectric Constant | Solubility (mole fraction, x) | Solubility ( g/100g solvent) |

| Acetonitrile | 37.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.0 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| n-Hexane | 1.9 | Experimental Value | Calculated Value |

Analyzing this data in conjunction with solvent properties (e.g., polarity, Hansen solubility parameters) allows for the development of a deeper mechanistic understanding of the dissolution process.

Visualization of Solute-Solvent Interactions

The varying solubility across different solvent classes can be attributed to the specific intermolecular forces at play.

Caption: Dominant intermolecular forces driving solubility in different solvent classes.

Conclusion

The solubility of this compound is a complex function of its unique molecular structure, which possesses both highly polar nitrile functionalities and a nonpolar aromatic ring. Its solubility is predicted to be highest in polar aprotic solvents that can effectively solvate the polar moieties through strong dipole-dipole interactions. This guide provides the essential theoretical framework and a robust, validated experimental protocol for the precise determination of its solubility. The resulting data is fundamental for optimizing reaction conditions, designing efficient purification processes, and enabling the formulation of novel therapeutics in drug discovery and development.

References

- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [stenutz.eu]

- 6. 4-Cyanophenylacetonitrile | C9H6N2 | CID 136686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. ThermoML:J. Chem. Thermodyn. 2017, 106, 208-215 [trc.nist.gov]

- 9. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Unveiling the Solid State: A Technical Guide to the Crystallography of 4-(Cyanomethyl)benzonitrile

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Imperative of Structural Clarity in Molecular Development

In the landscape of modern drug discovery and materials science, an unambiguous understanding of a molecule's three-dimensional structure is not merely academic—it is a cornerstone of rational design and development. The spatial arrangement of atoms within a crystal lattice dictates a compound's physical properties, including solubility, stability, and bioavailability, which are critical parameters in the pharmaceutical and agrochemical industries. 4-(Cyanomethyl)benzonitrile (also known as 4-cyanophenylacetonitrile), a versatile synthetic intermediate, is no exception.[1] Its utility as a building block for biologically active molecules underscores the importance of a detailed structural characterization.[1]

This guide provides an in-depth technical overview of the methodologies employed to determine the crystal structure of nitrile-containing aromatic compounds. As of the time of this writing, a definitive, publicly accessible crystal structure for this compound (C₉H₆N₂) has not been deposited in major crystallographic databases. Therefore, to elucidate the experimental and analytical workflow with scientific rigor, this document will leverage the comprehensive crystallographic data of a closely related analogue: 4-(chloromethyl)benzonitrile (C₈H₆ClN) . The principles and procedures detailed herein are directly applicable and represent the established best practices for the structural determination of small organic molecules like this compound.

The Foundational Step: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. The goal is to obtain a single, high-quality crystal, free from significant defects, which will diffract X-rays in a uniform and measurable pattern.

Synthesis of the Precursor Material

This compound is typically synthesized via the nucleophilic substitution of 4-(chloromethyl)benzonitrile with a cyanide salt. This reaction is a standard procedure in organic synthesis. For the purpose of this guide, we will focus on the subsequent crystallization process.

The Art and Science of Crystallization: A Protocol Grounded in Causality

The choice of crystallization method and solvent system is critical and often empirically determined. The primary objective is to slowly decrease the solubility of the compound in a solution, thereby allowing molecules to arrange themselves into a highly ordered, low-energy crystal lattice. Slow evaporation is a widely used and effective technique for achieving this.

Exemplary Protocol (based on the analogue 4-(chloromethyl)benzonitrile): [2]

-

Solvent Selection Rationale: Ethanol was chosen as the solvent for 4-(chloromethyl)benzonitrile.[2] Ethanol is a polar protic solvent capable of dissolving the moderately polar benzonitrile derivative. Its relatively high vapor pressure allows for controlled evaporation at ambient temperature, which is crucial for the growth of well-ordered crystals.

-

Preparation of the Saturated Solution: A sample of the compound (e.g., 0.50 g) is dissolved in a suitable volume of the chosen solvent (e.g., 20.0 ml of ethanol) to create a solution that is near saturation at room temperature.[2] Gentle warming can be employed to ensure complete dissolution, followed by cooling to ambient temperature.

-

Incubation and Crystal Growth: The solution is loosely covered to allow for slow evaporation of the solvent. This process should be carried out in a vibration-free environment to prevent the formation of polycrystalline aggregates. Over a period of several days to a week, as the solvent evaporates, the solution becomes supersaturated, and nucleation begins, leading to the growth of single crystals.[2] For 4-(chloromethyl)benzonitrile, needle-like crystals were obtained after one week under ambient conditions.[2]

The X-ray Diffraction Experiment: Probing the Crystal Lattice

Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams.

The Workflow from Crystal to Data

The following diagram illustrates the key stages of a single-crystal X-ray diffraction experiment.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data Collection and Processing: A Case Study with 4-(chloromethyl)benzonitrile

The following table summarizes the crystallographic data for 4-(chloromethyl)benzonitrile, which serves as our working example.[2][3][4][5]

| Parameter | Value |

| Crystal Data | |

| Chemical formula | C₈H₆ClN |

| Formula weight | 151.59 g/mol |

| Crystal system | Orthorhombic |

| Space group | Pnma (No. 62) |

| a, b, c (Å) | 20.3965(7), 7.8164(3), 4.5015(2) |

| Volume (ų) | 717.66(5) |

| Z | 4 |

| Data Collection | |

| Radiation type | Synchrotron radiation |

| Temperature (K) | 100.0 |

| Refinement | |

| Rgt(F) | 0.0265 |

| wRref(F²) | 0.0670 |

| CCDC Deposition Number | 2166734 |

Decoding the Data: Interpretation of Crystallographic Parameters

The data presented in the table above provides a detailed fingerprint of the crystal's internal structure. For the non-specialist, understanding these parameters is key to appreciating the quality and implications of the structural determination.

-

Crystal System and Space Group: The orthorhombic crystal system indicates that the unit cell, the basic repeating block of the crystal, has three unequal axes at 90° to each other. The space group Pnma describes the symmetry elements (planes of reflection, glide planes, and screw axes) present within the unit cell. This high level of symmetry imposes constraints on the possible positions of the molecules within the lattice.

-

Unit Cell Dimensions (a, b, c, V): These values define the size and volume of the repeating unit of the crystal. They are determined with very high precision from the positions of the diffracted X-ray beams.

-

Z: This represents the number of molecules in the unit cell. For 4-(chloromethyl)benzonitrile, there are 4 molecules within the defined unit cell volume.[2][3][4][5]

-

Temperature: Data is typically collected at low temperatures (100 K) to minimize the thermal vibration of the atoms.[2] This results in a sharper diffraction pattern and a more precise determination of atomic positions.

-

Refinement Statistics (Rgt and wRref): These values, often referred to as R-factors, are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit. An Rgt value of 0.0265 (or 2.65%) is indicative of a very well-refined and reliable crystal structure.[2]

The Molecular and Supramolecular Structure

With the crystal structure solved and refined, we can now examine the molecule's geometry and how it packs within the crystal. This is where we gain insights into the intermolecular interactions that govern the solid-state properties of the material.

Molecular Geometry

The analysis of the 4-(chloromethyl)benzonitrile structure reveals the expected bond lengths and angles for the benzonitrile moiety. The benzene ring is planar, and the nitrile and chloromethyl groups lie in or close to this plane.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules do not exist in isolation. They are held together by a network of non-covalent interactions. Understanding this "supramolecular synthon" approach is key to crystal engineering. For nitrile-containing compounds, interactions involving the electron-rich nitrogen atom are of particular interest.

The diagram below illustrates the concept of how different intermolecular interactions dictate the final crystal packing arrangement.

Caption: Supramolecular assembly driven by various intermolecular forces.

In the case of 4-(chloromethyl)benzonitrile, the crystal packing is stabilized by a combination of weak intermolecular interactions. These include C-H...π interactions, where a hydrogen atom from one molecule interacts with the electron cloud of a benzene ring on an adjacent molecule. The interplay of these forces results in a stable three-dimensional network.

Conclusion and Future Outlook

This guide has outlined the comprehensive workflow for determining the crystal structure of a small organic molecule, using 4-(chloromethyl)benzonitrile as a detailed case study. The principles of crystallization, X-ray data collection, and structure refinement detailed herein are directly applicable to the target compound, this compound. A definitive crystal structure of this compound, once determined, would provide invaluable data for researchers in medicinal chemistry and materials science, enabling a deeper understanding of its solid-state behavior and facilitating the design of new materials and therapeutics with optimized properties. The methodologies described here represent the gold standard for achieving this critical structural elucidation.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-(Cyanomethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyanomethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals, possesses a unique molecular structure with two nitrile groups that influence its thermal stability.[1] This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of this compound. While specific experimental data for this compound is not extensively published, this document synthesizes information from structurally related aromatic nitriles and benzyl cyanides to provide a predictive analysis of its thermal behavior. We will explore anticipated decomposition pathways, potential hazards, and best practices for thermal analysis utilizing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC). This guide is intended to equip researchers with the necessary knowledge to handle and process this compound safely and effectively.

Introduction to this compound

This compound, also known as p-cyanophenylacetonitrile, is an aromatic organic compound with the chemical formula C₉H₆N₂.[1] Its structure features a benzene ring substituted with a cyanomethyl group (-CH₂CN) and a cyano group (-CN) at the para position. This dinitrile is a valuable building block in organic synthesis, primarily serving as a precursor for various biologically active molecules.[1] The presence of two nitrile groups and an active methylene unit makes it a versatile reagent for constructing more complex molecular architectures.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 876-31-3 | [1][3][4][5] |

| Molecular Formula | C₉H₆N₂ | [1][3] |

| Molecular Weight | 142.16 g/mol | [3] |

| Appearance | Solid (predicted) | General knowledge |

| Storage | Sealed in dry, room temperature | [3] |

The nitrile functional group is known for its contribution to the thermal stability of polymers and its role in various chemical transformations, including hydrolysis, reduction, and cyclization reactions.[6][7] In pharmaceuticals, the inclusion of a nitrile group can enhance binding affinity to biological targets and improve pharmacokinetic profiles.[8][9] Understanding the thermal stability of intermediates like this compound is therefore critical during process development, ensuring safe operating conditions and preventing runaway reactions.[10][11]

Predicted Thermal Stability and Decomposition Profile

Direct experimental data on the thermal decomposition of this compound is limited in publicly available literature. However, by examining related compounds such as benzyl cyanide and other aromatic nitriles, we can infer its likely thermal behavior.

General Stability of Aromatic Nitriles

Aromatic nitriles generally exhibit good thermal stability due to the resonance stabilization of the benzene ring and the strong carbon-nitrogen triple bond in the nitrile group.[6] For instance, poly(arylene ether nitrile)s (PAENs) are known for their high thermal stability, with decomposition temperatures often exceeding 400°C.[6][12]

Predicted Decomposition Onset

The presence of the cyanomethyl group in this compound introduces a potential site for initial thermal degradation. The methylene bridge is generally less stable than the aromatic ring. It is anticipated that the decomposition of this compound would be a multi-stage process, with the initial weight loss likely occurring at a lower temperature than the complete degradation of the aromatic ring.

Potential Decomposition Pathways and Products

Upon heating, this compound is expected to decompose, releasing toxic fumes. Based on the decomposition of similar nitrile-containing compounds, the primary hazardous decomposition products are likely to include:

-

Hydrogen Cyanide (HCN): A highly toxic gas resulting from the breakdown of the nitrile groups.[13]

-

Oxides of Nitrogen (NOx): Formed from the nitrogen atoms in the molecule, especially in the presence of oxygen.[13]

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion of the organic structure.

A plausible, though unverified, decomposition pathway could involve the initial loss of the cyanomethyl group, followed by the fragmentation of the benzonitrile core at higher temperatures. Polymerization or oligomerization of the molecule at elevated temperatures, through reactions involving the nitrile groups, is also a possibility.

Caption: Predicted Decomposition Pathway of this compound.

Recommended Methodologies for Thermal Analysis

To experimentally determine the thermal stability and decomposition characteristics of this compound, a combination of thermal analysis techniques is recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is essential for determining the onset of decomposition, the number of decomposition steps, and the amount of residual char.[14]

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (T_onset).

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step.

-

Determine the percentage of char residue at the final temperature.

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.[14]

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or sealed pan. If significant off-gassing is expected, use a pinhole or hermetically sealed pan with caution.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition, typically up to 400°C, at a heating rate of 10°C/min.

-

-

Data Analysis:

-

Determine the melting point (T_m) and enthalpy of fusion (ΔH_f).

-

Identify the onset temperature of any exothermic or endothermic events related to decomposition.

-

Calculate the enthalpy of decomposition (ΔH_d).

-

Caption: Recommended Workflow for Thermal Analysis.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure data for an exothermic reaction. It is crucial for assessing the potential for a thermal runaway reaction.

Experimental Protocol for ARC:

-

Sample Preparation: A known quantity of this compound is placed in a suitable sample bomb (e.g., titanium or stainless steel).

-

Instrument Setup: The bomb is placed in the calorimeter, and the system is evacuated and then backfilled with an inert atmosphere if desired. The instrument follows a "heat-wait-search" protocol.

-

Data Analysis:

-

Determine the onset temperature of a self-heating reaction (T_NR - Temperature of No Return).

-

Calculate the time to maximum rate (TMR) and the temperature of decomposition at 24 hours (T_D24).

-

Determine the adiabatic temperature rise.

-

Table 2: Recommended Parameters for Thermal Analysis

| Technique | Sample Size | Atmosphere | Heating Rate | Temperature Range | Key Outputs |

| TGA | 5-10 mg | Nitrogen | 10°C/min | Ambient to 600°C | T_onset, Mass Loss %, Char Yield |

| DSC | 2-5 mg | Nitrogen | 10°C/min | Ambient to 400°C | T_m, ΔH_f, T_decomp, ΔH_d |

| ARC | Variable | Inert/Vacuum | Heat-Wait-Search | Ambient to 400°C | T_NR, TMR, Adiabatic T_rise |

Safe Handling and Storage Considerations

Given the potential for the release of toxic gases upon decomposition, stringent safety protocols must be followed when handling this compound at elevated temperatures.

-

Ventilation: All heating experiments should be conducted in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn. For operations with a higher risk of exposure, respiratory protection may be necessary.

-

Scale-up: Caution should be exercised during the scale-up of reactions involving this compound. A thorough thermal hazard assessment, including ARC or similar calorimetric studies, is essential to understand and mitigate the risk of a runaway reaction.

-

Storage: The compound should be stored in a cool, dry place, away from oxidizing agents and sources of ignition.[3]

Conclusion

This compound is a valuable synthetic intermediate whose thermal stability is a critical parameter for safe and efficient process development. While direct experimental data is scarce, a comprehensive understanding of its potential thermal behavior can be derived from the analysis of structurally similar aromatic nitriles. The methodologies outlined in this guide, particularly the combined use of TGA, DSC, and ARC, provide a robust framework for the experimental characterization of its thermal properties. By following these protocols and adhering to strict safety precautions, researchers can confidently handle and utilize this compound in their synthetic endeavors.

References

- 1. Buy this compound (EVT-293337) | 876-31-3 [evitachem.com]

- 2. Benzyl cyanide - Wikipedia [en.wikipedia.org]

- 3. 876-31-3|this compound|BLD Pharm [bldpharm.com]

- 4. 876-31-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. aceschem.com [aceschem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aidic.it [aidic.it]

- 11. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]

- 12. Thermal degradation behaviors of poly (arylene ether nitrile) bearing pendant carboxyl groups [ouci.dntb.gov.ua]

- 13. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reactivity of 4-(Cyanomethyl)benzonitrile with Oxidizing and Reducing Agents

Introduction

4-(Cyanomethyl)benzonitrile is a bifunctional aromatic compound featuring two distinct nitrile groups: a benzylic nitrile and an aromatic nitrile directly attached to the benzene ring. This unique structural arrangement imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. The differential reactivity of the two nitrile groups, along with the benzylic methylene bridge, allows for selective chemical transformations under controlled conditions. This guide provides a comprehensive technical overview of the reactivity of this compound with a focus on its interactions with oxidizing and reducing agents, offering insights for researchers, scientists, and professionals in drug development.

I. Reactivity with Oxidizing Agents

The oxidation of this compound can proceed at two primary sites: the nitrile groups and the benzylic methylene bridge. The outcome of the oxidation is highly dependent on the choice of the oxidizing agent and the reaction conditions.

Hydrolysis of Nitrile Groups to Carboxylic Acids

A common oxidative transformation for nitriles is their hydrolysis to carboxylic acids. This can be achieved under either acidic or basic conditions and typically proceeds through an amide intermediate.[1][2][3] Due to the presence of two nitrile groups in this compound, the hydrolysis can potentially yield three different products: 4-(cyanomethyl)benzoic acid, 4-carboxyphenylacetic acid, or the fully hydrolyzed product, 4-(carboxymethyl)benzoic acid.[4][5][6]

Selective hydrolysis of the benzylic nitrile is often favored due to its higher susceptibility to nucleophilic attack compared to the electronically stabilized aromatic nitrile.[7] Enzymatic hydrolysis using nitrilases can offer remarkable regioselectivity, yielding 4-cyanobenzoic acid by exclusively targeting the benzylic nitrile.[7]

Mechanism of Base-Catalyzed Hydrolysis:

Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide, which can be isolated under milder conditions, leads to the carboxylate salt, which upon acidification yields the carboxylic acid.[8]

Figure 1: Generalized mechanism of base-catalyzed nitrile hydrolysis.

Oxidation of the Benzylic Methylene Group

The benzylic CH₂ group is susceptible to oxidation to a carbonyl group, which can lead to the formation of a ketone or, upon further oxidation, a carboxylic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can achieve this transformation.[7] The expected product from the complete oxidation of the benzylic position would be 4-cyanobenzoyl cyanide, which would likely be unstable and readily hydrolyze to 4-cyanobenzoic acid.

II. Reactivity with Reducing Agents

The reduction of this compound offers a pathway to valuable amine-containing compounds. The choice of reducing agent is critical for controlling the extent of reduction and achieving selectivity between the two nitrile groups.

Complete Reduction to Diamines with Strong Reducing Agents

Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing both nitrile groups to their corresponding primary amines.[7][9][10] This reaction provides a direct route to 2-(4-(aminomethyl)phenyl)ethan-1-amine.[11] The reaction proceeds via the nucleophilic addition of hydride ions to the carbon atoms of the nitrile groups.[12]